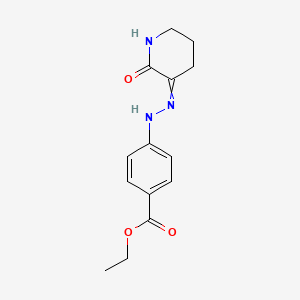

Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate

描述

Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate, commonly known as “OPH-B,” is a synthetically produced compound that belongs to the class of piperidines1. It is available for purchase from various suppliers, including CHEMLYTE SOLUTIONS CO., LTD2.

Synthesis Analysis

OPH-B was first synthesized in 1990 by Suzuki et al. as part of their work on the design and synthesis of potential antihypertensive agents1. Unfortunately, the specific details of the synthesis process are not readily available in the search results.Molecular Structure Analysis

The molecular formula of OPH-B is C14H17N3O33. The molecular weight is 275.303. However, the specific details about the molecular structure are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving OPH-B are not detailed in the search results. However, it’s worth noting that the compound can be analyzed using techniques such as NMR and HPLC/GC45.Physical And Chemical Properties Analysis

The physical and chemical properties of OPH-B are not detailed in the search results. However, it is known that the compound can be analyzed using techniques such as NMR and HPLC/GC45.科学研究应用

Antioxidant Capacity and Reaction Pathways

Antioxidants play a crucial role in mitigating oxidative stress and its associated cellular damage. A study by Ilyasov et al. (2020) delves into the antioxidant capacity assays based on the ABTS radical cation, highlighting the reaction pathways of antioxidants. While this study focuses on phenolic antioxidants, the methodologies and insights could be relevant to understanding the antioxidant potential of related compounds, including Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate, particularly in the formation of coupling adducts and oxidative degradation products (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Ethylene Inhibition in Postharvest Quality Maintenance

Ethylene production and perception are critical in the ripening and senescence of fruits and vegetables. Martínez-Romero et al. (2007) review the tools for inhibiting ethylene action or biosynthesis, such as 1-methylcyclopropene (1-MCP), to maintain postharvest quality. This context may be relevant for exploring Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate if it exhibits ethylene modulation properties, offering potential applications in agriculture and food preservation (Martínez-Romero et al., 2007).

Biocompatible, Degradable Materials from Chemical Modification

The development of biocompatible and degradable materials is crucial for various applications, including medical and environmental fields. Campoccia et al. (1998) discuss the chemical modification of hyaluronan to produce a new class of materials with varied biological properties. This review emphasizes the potential of chemical modifications, such as esterification, to tailor the properties of natural polymers. Research into Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate could explore similar pathways for creating novel materials with specific desired properties (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

安全和危害

The safety data sheet for OPH-B can be downloaded from Combi-Blocks, Inc6. However, the specific safety and hazard information is not provided in the search results.

未来方向

The future directions for research and application of OPH-B are not specified in the search results. Given its initial synthesis for potential use as an antihypertensive agent1, it may have potential in this or related areas of medical research.

Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

属性

IUPAC Name |

ethyl 4-[2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-20-14(19)10-5-7-11(8-6-10)16-17-12-4-3-9-15-13(12)18/h5-8,16H,2-4,9H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVLAVZPGGMZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NN=C2CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

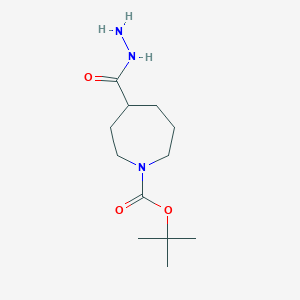

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)

![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)

![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)